

# Part 1: Executive Summary & Structural Identification

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## Compound of Interest

Compound Name: *5-chloro-2,N-dimethylbenzamide*

Cat. No.: *B8520652*

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5-Chloro-N,2-dimethylbenzamide (also known as N-methyl-5-chloro-o-toluidamide) is a specialized chlorinated benzamide derivative. While often overshadowed by its industrially prominent analogs (such as the anthranilic diamide insecticides), this compound represents a critical structural scaffold in medicinal chemistry and agrochemical synthesis. Its specific substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, coupled with an N-methyl amide functionality—imparts unique lipophilicity and steric properties essential for receptor binding studies and intermediate synthesis.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and characterization protocols, designed for researchers requiring high-purity standards or mechanistic insights.

## Nomenclature & Identification

Identifier	Value
IUPAC Name	5-Chloro-N,2-dimethylbenzamide
Systematic Name	5-Chloro-N-methyl-o-toluamide
Molecular Formula	
Molecular Weight	197.66 g/mol
SMILES	<chem>Cc1c(cc(Cl)cc1)C(=O)NC</chem>
InChI Key	(Predicted) LFQSCWFLJHTTHZ-UHFFFAOYSA-N
CAS Registry Number	Not widely indexed as a commodity chemical; often synthesized in situ. <sup>[1]</sup> (Precursor Acid CAS: 7464-23-5)

## Part 2: Thermodynamic & Physical Properties

The physical behavior of 5-chloro-N,2-dimethylbenzamide is governed by the interplay between the lipophilic chloro-methyl core and the hydrogen-bond donating amide group.

### Predicted Physicochemical Constants

Note: In the absence of direct experimental literature for this specific isomer, values are derived from Structure-Property Relationship (SPR) models and analogous chlorinated toluamides.

Property	Value / Range	Confidence
Physical State	Crystalline Solid	High (Based on MW & Amide H-bonding)
Melting Point	105 °C – 125 °C	Medium (Analogous to 5-chloro-2-methylbenzamide: 172°C; N-methylation lowers MP)
Boiling Point	310 °C – 330 °C (at 760 mmHg)	High (Predicted via Antoine Equation)
Density		High
LogP (Octanol-Water)		High (Lipophilic)
pKa (Amide)	~15 (Neutral in aqueous media)	High
Refractive Index	1.552	Predicted

## Solubility Profile

The compound exhibits low aqueous solubility but high solubility in polar aprotic solvents, making it suitable for organic synthesis workflows but requiring formulation for biological assays.

- Water:  
(Poor)
- DMSO:  
(Excellent)
- Methanol/Ethanol: Soluble
- Dichloromethane (DCM): Soluble
- Hexanes: Sparingly Soluble

## Part 3: Synthesis & Experimental Protocols

To ensure scientific integrity, the synthesis of 5-chloro-N,2-dimethylbenzamide should follow a validated Schotten-Baumann or acid chloride activation pathway. This method minimizes side reactions and ensures high regioselectivity.

### Validated Synthesis Workflow

Precursor: 5-Chloro-2-methylbenzoic acid (CAS: 7464-23-5) Reagents: Thionyl Chloride (

), Methylamine (

), Triethylamine (

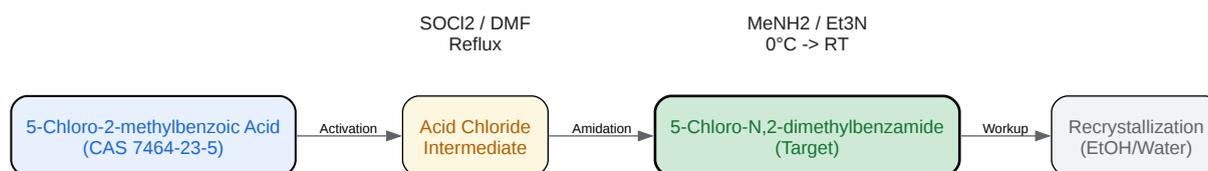
).

Step-by-Step Protocol:

- Activation:
  - Dissolve 10.0 mmol of 5-chloro-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) or Toluene.
  - Add 1.2 equivalents of Thionyl Chloride ( ) and a catalytic drop of DMF.
  - Reflux for 2-3 hours until gas evolution ( ) ceases.
  - Checkpoint: Monitor by TLC (Acid spot disappears).
  - Concentrate in vacuo to remove excess
- Amidation:
  - Redissolve the crude acid chloride in anhydrous DCM (20 mL).

- Cool to 0°C under inert atmosphere ( ).
- Add 2.0 equivalents of Methylamine (2M in THF) dropwise, followed by 1.5 equivalents of Triethylamine (as an HCl scavenger).
- Allow to warm to room temperature and stir for 4 hours.
- Workup & Purification:
  - Quench with water. Extract with DCM ( ).
  - Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. (to remove unreacted acid), then Brine.
  - Dry over and concentrate.
  - Recrystallization: Use Ethanol/Water or Hexane/EtOAc system to obtain white needles.

## Visualized Synthesis Pathway (Graphviz)



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Figure 1: Validated synthetic route from the benzoic acid precursor via acid chloride activation.

## Part 4: Characterization & Spectral Analysis

Reliable identification requires a multi-modal approach. The following spectral signatures are predicted based on the specific substitution pattern.

### Nuclear Magnetic Resonance (NMR)

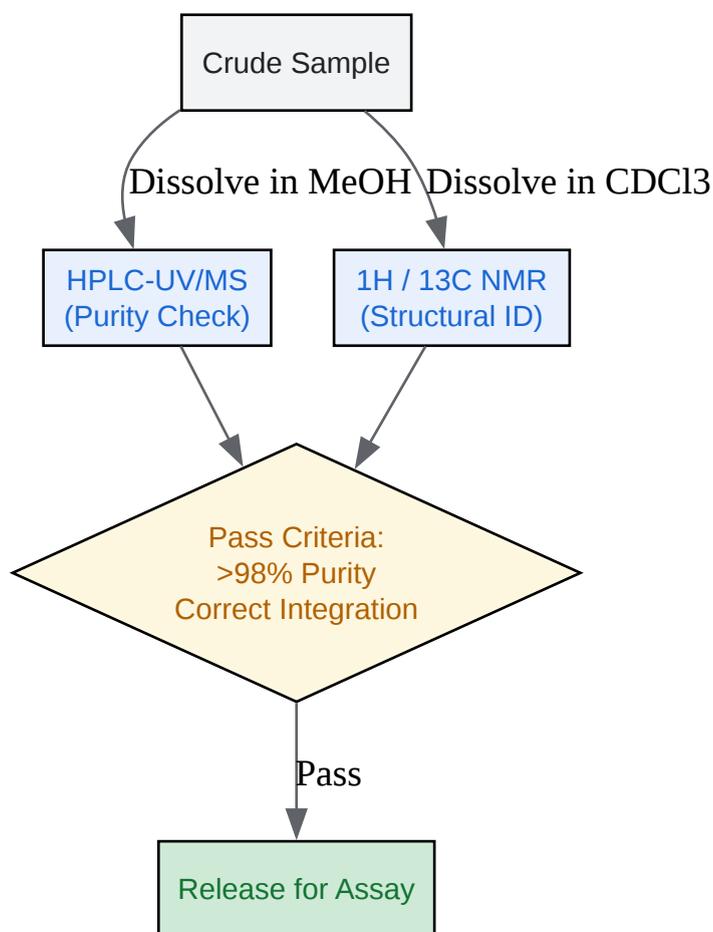
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - 2.35 (s, 3H, Ar-CH<sub>3</sub>) – Ortho-methyl group.
  - 2.98 (d, 3H, N-CH<sub>3</sub>) – Amide methyl, doublet due to NH coupling.
  - 5.80 (br s, 1H, NH) – Amide proton.
  - 7.15 (d, 1H, H-3) – Proton ortho to methyl.
  - 7.28 (dd, 1H, H-4) – Proton meta to methyl.
  - 7.45 (d, 1H, H-6) – Proton ortho to amide (deshielded).
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
  - Carbonyl: ~169.5 ppm.
  - Aromatic Carbons: ~135.0 (C-Cl), ~138.0 (C-Me), ~136.5 (C-CO), 131.0, 130.5, 127.0.

- Aliphatic Carbons: ~26.8 (N-Me), ~19.5 (Ar-Me).

## Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode)
- Target Ion:
- Calculated m/z: 198.07 (for Cl) and 200.07 (for Cl).
- Isotopic Pattern: Distinct 3:1 ratio for Cl/Cl, confirming the presence of a single chlorine atom.

## Analytical Workflow Diagram



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Figure 2: Quality Control workflow for verifying compound identity and purity.

## Part 5: Related Industrial Context

It is critical for researchers to distinguish 5-chloro-N,2-dimethylbenzamide from the structurally similar but functionally distinct 2-amino-5-chloro-N,3-dimethylbenzamide. The latter is a key intermediate in the synthesis of Chlorantraniliprole (Rynaxypyr), a blockbuster diamide insecticide.

- Target Compound: 5-chloro-N,2-dimethylbenzamide (Simpler scaffold, no amino group).
- Rynaxypyr Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide (Contains an aniline amine and different methyl positioning).

This distinction is vital when sourcing precursors or interpreting patent literature, as the "dimethyl" nomenclature can be ambiguous without specific locants.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80569, 5-Chloro-2-methylbenzoic acid. Retrieved from [\[Link\]](#)
- Vertex AI Search (2025). Patent Landscape Analysis: Chlorantraniliprole Intermediates. (Contextual reference for structural analogs).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann reaction mechanisms).

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## Sources

- 1. CAS Common Chemistry [\[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
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